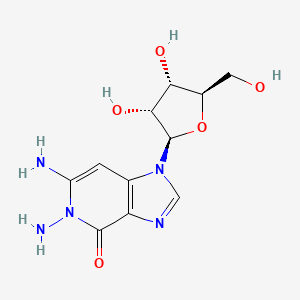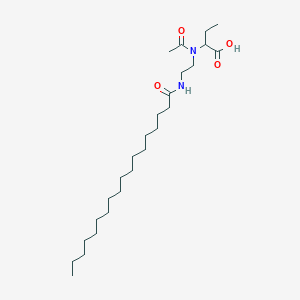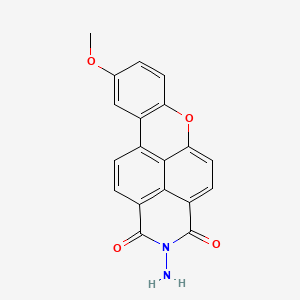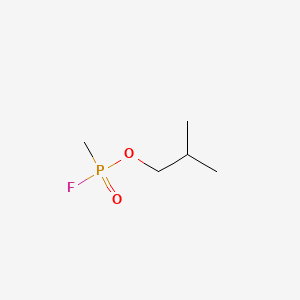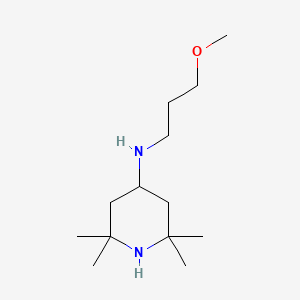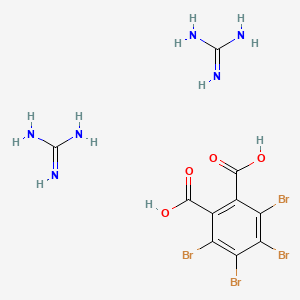
Einecs 305-663-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 305-663-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Análisis De Reacciones Químicas
Einecs 305-663-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Aplicaciones Científicas De Investigación
Einecs 305-663-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of Einecs 305-663-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and the specific pathways involved .
Comparación Con Compuestos Similares
Einecs 305-663-2 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include formaldehyde (Einecs 200-001-8), guanidinium chloride (Einecs 200-002-3), and dexamethasone (Einecs 200-003-9) . Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and the range of reactions it can undergo.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry Its preparation involves specific synthetic routes and reaction conditions, and it undergoes a variety of chemical reactions
Propiedades
Número CAS |
94944-85-1 |
|---|---|
Fórmula molecular |
C16H28O4.2C6H15NO3 C28H58N2O10 |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-10-methylundec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C16H28O4.2C6H15NO3/c1-13(2)10-8-6-4-3-5-7-9-11-14(16(19)20)12-15(17)18;2*8-4-1-7(2-5-9)3-6-10/h9,11,13-14H,3-8,10,12H2,1-2H3,(H,17,18)(H,19,20);2*8-10H,1-6H2/b11-9+;; |
Clave InChI |
SIZWXHZIOAGDTA-OTBYXNOXSA-N |
SMILES isomérico |
CC(C)CCCCCCC/C=C/C(CC(=O)O)C(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
SMILES canónico |
CC(C)CCCCCCCC=CC(CC(=O)O)C(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


